molecular formula C9H7N3O2 B15228151 4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide

4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B15228151
M. Wt: 189.17 g/mol
InChI Key: JKOKNGJSLCNFKR-UHFFFAOYSA-N
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Description

4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by a fused pyrimidine ring system with a keto group at the 4-position and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate pyrimidine precursors with suitable reagents. One common method includes the reaction of pyrimidine derivatives with formamide under controlled conditions to introduce the carboxamide group . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with similar structural features.

    Quinazoline: A heterocyclic compound with a fused benzene and pyrimidine ring system.

    Furo[2,3-d]pyrimidine: A fused pyrimidine derivative with a furan ring

Uniqueness

4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a keto and carboxamide group.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C9H7N3O2/c10-8(13)6-5-11-7-3-1-2-4-12(7)9(6)14/h1-5H,(H2,10,13)

InChI Key

JKOKNGJSLCNFKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)N

Origin of Product

United States

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